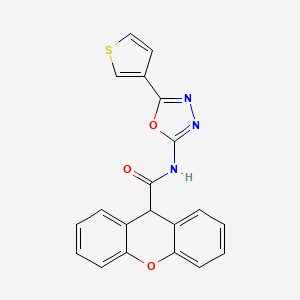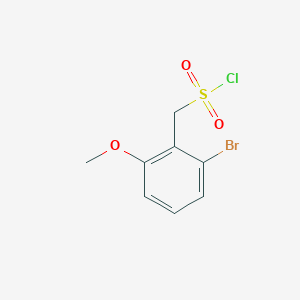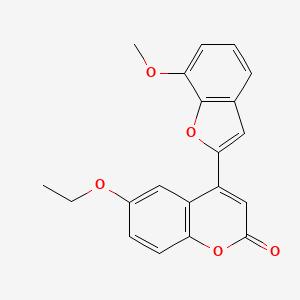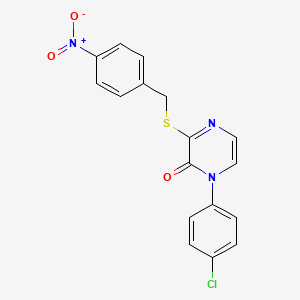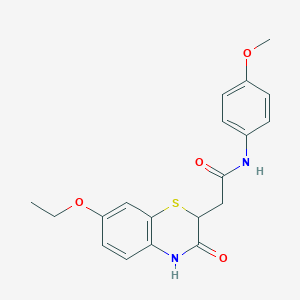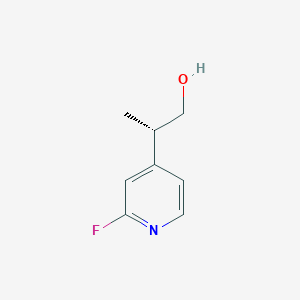
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol exhibits several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high enantiomeric purity, which makes it a valuable tool for studying the biological effects of chiral compounds. However, its low solubility in water can make it challenging to work with in certain experiments. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for research on (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One area of focus is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the exploration of its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and pharmacological properties.
In conclusion, (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of biological activities and high enantiomeric purity make it a valuable tool for studying the effects of chiral compounds. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of pyridine-4-carboxylic acid using a chiral reducing agent. This method yields the desired product with high enantiomeric purity.
Scientific Research Applications
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various animal models.
properties
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


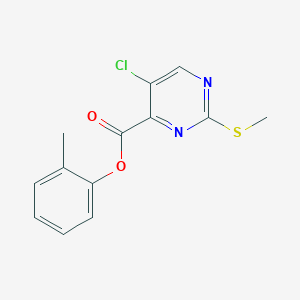
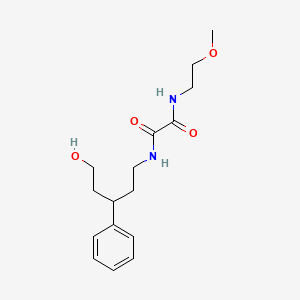
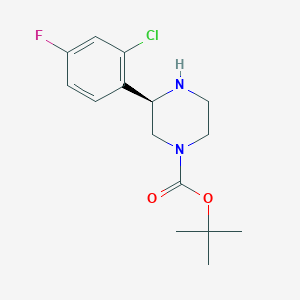
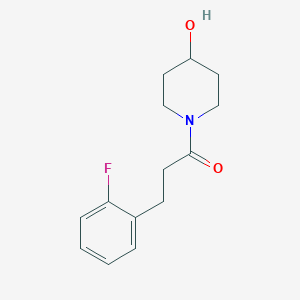
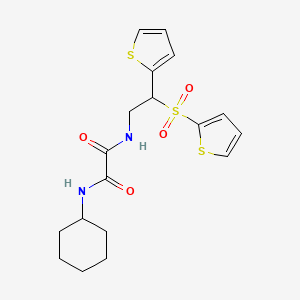


![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
